molecular formula C13H11ClN2O2 B1621112 N'-(2-chloroacetyl)-1-naphthohydrazide CAS No. 300665-46-7

N'-(2-chloroacetyl)-1-naphthohydrazide

Cat. No.: B1621112
CAS No.: 300665-46-7
M. Wt: 262.69 g/mol
InChI Key: XYQTTXGBIIUAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-Chloroacetyl)-1-naphthohydrazide is a hydrazide derivative featuring a 1-naphthoyl group linked to a 2-chloroacetyl substituent. This compound is structurally characterized by its naphthalene ring system, which confers aromatic bulkiness and enhanced π-conjugation, and the reactive chloroacetyl group, which enables nucleophilic substitution or cyclization reactions.

Properties

CAS No.

300665-46-7

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N'-(2-chloroacetyl)naphthalene-1-carbohydrazide

InChI

InChI=1S/C13H11ClN2O2/c14-8-12(17)15-16-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,17)(H,16,18)

InChI Key

XYQTTXGBIIUAIZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)CCl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-(2-chloroacetyl)-1-naphthohydrazide and related hydrazide derivatives:

Compound Name Substituent/R Group Key Properties/Applications References
This compound 1-Naphthoyl High aromaticity, potential for DNA intercalation; limited commercial availability .
N'-(2-Chloroacetyl)-2-cyanoacetohydrazide 2-Cyanoacetyl Antitumor activity (IC₅₀ < 10 µM against MCF-7, NCI-H460, SF-268); used in heterocyclic synthesis .
(E)-N’-(4-Nitrobenzylidene)-1-naphthohydrazide (S1R1) 4-Nitrobenzylidene Fluoride ion sensor (colorimetric detection in organic media via deprotonation) .
N'-(2-Chloroacetyl)-4-methylbenzohydrazide 4-Methylbenzoyl Moderate antitumor activity; commercially available (suppliers: 5+) .
N'-(2-Chloroacetyl)-2-fluorobenzohydrazide 2-Fluorobenzoyl Enhanced solubility; used in pesticide intermediates .

Key Comparison Points :

Aromatic vs. This may enhance membrane permeability in biological systems but reduce aqueous solubility . Compounds like N'-(2-chloroacetyl)-2-cyanoacetohydrazide, with electron-withdrawing cyano groups, exhibit higher antitumor potency, suggesting electronic effects (e.g., increased electrophilicity) play a critical role in activity .

Biological Activity :

  • The 1-naphthoyl derivative’s bulky aromatic system may facilitate DNA intercalation or topoisomerase inhibition, similar to anthracycline antibiotics. However, this remains speculative without direct data .
  • In contrast, Schiff base derivatives of 1-naphthohydrazide (e.g., S1R1) demonstrate utility in anion sensing, leveraging the naphthalene system’s fluorescence properties and the chloroacetyl group’s reactivity for structural tuning .

Synthetic Utility :

  • This compound could serve as a precursor for heterocyclic compounds (e.g., pyrazoles, thiazoles), analogous to the cyclization pathways observed in . The chloroacetyl group is prone to nucleophilic substitution, enabling linkage to secondary pharmacophores .

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